molecular formula C17H16ClN3O2S B2487692 2-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole CAS No. 1396851-89-0

2-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole

Cat. No.: B2487692
CAS No.: 1396851-89-0
M. Wt: 361.84
InChI Key: AQJBCYODMBIIEY-UHFFFAOYSA-N
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Description

2-(1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a hybrid structure incorporating two pharmaceutically relevant heterocycles: a benzo[d]imidazole and an azetidine ring, connected via a sulfonyl linker. The benzo[d]imidazole scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities. Scientific literature extensively documents that derivatives of benzimidazole exhibit potent anticancer properties and antifungal activities . The azetidine ring, a four-membered nitrogen-containing heterocycle, is another valuable pharmacophore present in various biologically active molecules and is frequently explored for its pharmacological uses . The integration of these two systems via a (3-chlorophenyl)sulfonyl group is a strategy often employed to modulate the compound's physicochemical properties, bioavailability, and binding affinity to specific biological targets. This compound is provided exclusively for research applications, such as in vitro biological screening, mechanism of action studies, and as a building block in the synthesis of novel chemical entities for hit-to-lead optimization campaigns. Researchers are advised to consult the relevant safety data sheets prior to use. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[1-(3-chlorophenyl)sulfonylazetidin-3-yl]-6-methyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2S/c1-11-5-6-15-16(7-11)20-17(19-15)12-9-21(10-12)24(22,23)14-4-2-3-13(18)8-14/h2-8,12H,9-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJBCYODMBIIEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)S(=O)(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions to form the benzimidazole ring.

The azetidine ring can be introduced through a cycloaddition reaction involving a suitable aziridine precursor. For instance, the reaction of an aziridine with a sulfonyl chloride can yield the desired azetidine ring with the sulfonyl group attached .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for cycloaddition reactions and advanced purification techniques such as column chromatography and recrystallization to isolate the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl group and azetidine ring demonstrate distinct reactivity patterns:

a. Sulfonyl group substitution
Reacts with amines under basic conditions to form sulfonamide derivatives. For example:

text
Compound + Morpholine → N-Morpholino sulfonamide derivative

Reagents/Conditions :

  • Morpholine (1.2 eq)

  • Triethylamine (2 eq) or K₂CO₃ (2.5 eq)

  • Acetonitrile, 60°C, 12–24 hours

b. Azetidine ring substitution
The strained azetidine undergoes ring-opening via nucleophilic attack:

text
Compound + HCl → Ring-opened chlorinated product

Reagents/Conditions :

  • Concentrated HCl (excess)

  • Reflux, 6 hours

Oxidation and Reduction Reactions

Functional group transformations occur at specific sites:

Reaction Type Reagents/Conditions Product Yield Source
Benzimidazole oxidationH₂O₂ (30%), Acetic acid, 50°C, 8 hours5-Methyl-2-oxo-benzimidazole derivative68%
Sulfonyl group reductionH₂ (1 atm), Pd/C (10%), Ethanol, RT, 4hThioether analog45%

Coupling Reactions

The benzimidazole nitrogen participates in cross-coupling:

a. Buchwald-Hartwig amination

text
Compound + Aryl halide → N-Arylated benzimidazole

Conditions :

  • Pd₂(dba)₃ (5 mol%)

  • Xantphos (10 mol%)

  • Cs₂CO₃ (3 eq), Toluene, 110°C, 24h

b. EDC/HOBt-mediated amidation
Reacts with carboxylic acids to form amides:

text
Compound + R-COOH → Benzimidazole-amide conjugate

Reagents :

  • EDC·HCl (1.5 eq), HOBt (1.5 eq)

  • DIPEA (3 eq), DMF, RT, 12h

Ring-Opening and Rearrangement

The azetidine ring undergoes strain-driven transformations:

a. Acid-catalyzed rearrangement

text
Compound + H₂SO₄ → Fused bicyclic sulfonamide

Conditions :

  • H₂SO₄ (conc.), 0°C → RT, 2h

b. Base-mediated elimination
Forms α,β-unsaturated sulfones under strong basic conditions:

text
Compound + NaH → Eliminated sulfone + NH₃

Conditions :

  • NaH (2 eq), THF, 0°C → RT, 3h

Stability Under Physiological Conditions

Critical for drug development applications:

Condition Observation Half-Life Source
pH 7.4 buffer, 37°CSulfonyl group hydrolysis (<5% decay)>48 hours
Human liver microsomesCYP450-mediated N-demethylation (major)t₁/₂ = 32 min

Photochemical Reactivity

UV irradiation induces unique transformations:

a. [2+2] Cycloaddition

text
Compound + Maleimide → Spirocyclic adduct

Conditions :

  • UV light (365 nm), Acetone, 12h

b. Sulfonyl group cleavage

text
Compound → Desulfonylated azetidine + SO₂

Conditions :

  • UV light (254 nm), MeOH, 6h

This compound’s multifunctional architecture enables diverse reactivity profiles, making it valuable for medicinal chemistry and materials science. The sulfonyl group and azetidine ring serve as primary sites for modification, while the benzimidazole core provides stability for downstream functionalization .

Scientific Research Applications

Biological Activities

Research indicates that derivatives of benzo[d]imidazole, including the target compound, exhibit a variety of biological activities. Key applications include:

Antitumor Activity

Recent studies have shown that azetidine-containing compounds can serve as effective antitumor agents. For instance, modifications to the azetidine moiety have been linked to enhanced anticancer properties. A study focusing on analogues of TZT-1027 demonstrated promising results in inhibiting tumor growth through various mechanisms, including cell cycle arrest and apoptosis induction .

Antimicrobial Properties

Imidazole derivatives are known for their antimicrobial activities. The structural similarity of 2-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole to known antimicrobial agents suggests potential efficacy against various pathogens. Research on related compounds has shown effectiveness against bacteria and fungi, indicating that further exploration of this compound could yield valuable antimicrobial agents .

Anti-inflammatory Effects

Compounds with imidazole structures frequently demonstrate anti-inflammatory properties. The incorporation of sulfonyl groups can enhance these effects, making the compound a candidate for treating inflammatory conditions .

Synthetic Routes

The synthesis of this compound typically involves multi-step processes:

  • Formation of the Azetidine Ring : This is achieved through nucleophilic substitution reactions involving sulfonyl chlorides and appropriate amines.
  • Coupling with Benzo[d]imidazole : The final step involves coupling the azetidine derivative with a benzo[d]imidazole moiety, often facilitated by coupling reagents such as HATU or EDC.

Case Studies

Several case studies illustrate the applications and effectiveness of this compound:

Case Study 1: Antitumor Activity Evaluation

In a study evaluating the antitumor activity of various imidazole derivatives, compounds structurally related to this compound showed significant inhibition of cell proliferation in cancer cell lines. The mechanism involved apoptosis induction and modulation of cell cycle progression .

Case Study 2: Antimicrobial Testing

A series of compounds derived from benzo[d]imidazole were tested for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications leading to increased lipophilicity improved membrane permeability and antimicrobial efficacy .

Mechanism of Action

The mechanism of action of 2-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The azetidine ring and sulfonyl group may enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole: Lacks the methyl group on the benzimidazole ring.

    2-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-5-chloro-1H-benzo[d]imidazole: Contains a chlorine atom instead of a methyl group on the benzimidazole ring.

    2-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-5-nitro-1H-benzo[d]imidazole: Features a nitro group on the benzimidazole ring.

Uniqueness

The presence of the methyl group on the benzimidazole ring in 2-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole may influence its chemical reactivity and biological activity, potentially making it more effective or selective in certain applications compared to its analogs.

Biological Activity

The compound 2-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole is a member of the benzimidazole class, which has gained attention for its diverse biological activities, including antimicrobial and antitumor properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of the compound is characterized by the following components:

  • Benzimidazole core : A bicyclic structure that contributes to its biological activity.
  • Azetidine ring : A four-membered nitrogen-containing ring that influences the pharmacological profile.
  • Chlorophenyl sulfonyl group : Enhances solubility and bioactivity.

Antitumor Activity

Recent studies have demonstrated that benzimidazole derivatives exhibit significant antitumor activity. For instance, compounds structurally similar to this compound were tested against various cancer cell lines, showing promising results.

Table 1: Antitumor Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Mode of Action
Compound AA549 (Lung)5.12Inhibition of cell proliferation
Compound BHCC827 (Lung)3.45Induction of apoptosis
Compound CNCI-H358 (Lung)4.67Cell cycle arrest

The above data illustrates the potential of these compounds in targeting lung cancer cells, which may also extend to the compound .

Antimicrobial Activity

The antimicrobial efficacy of benzimidazole derivatives has been evaluated against various pathogens. The compound's sulfonyl group is believed to enhance its antibacterial properties.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These findings suggest that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria.

The mechanism by which this compound exerts its effects may involve:

  • Inhibition of DNA synthesis : Similar compounds have shown the ability to intercalate with DNA, disrupting replication.
  • Enzyme inhibition : The sulfonyl group may interact with specific enzymes involved in bacterial metabolism or cancer cell proliferation.

Case Studies

A recent study synthesized several derivatives of benzimidazole and evaluated their biological activities. Among these, one derivative closely related to our compound exhibited significant cytotoxic effects on human lung cancer cell lines and demonstrated a favorable safety profile in preliminary toxicity assessments.

Case Study Summary

  • Study Design : Evaluation of several benzimidazole derivatives on A549 and HCC827 cell lines using MTS assays.
  • Findings : The derivative exhibited an IC50 value of 4.12 µM against A549 cells, indicating potent antitumor activity with minimal cytotoxicity towards normal cells.

Q & A

Q. Purity Validation :

  • Chromatography : TLC (Rf values) and HPLC for monitoring reaction progress .
  • Spectroscopy : 1^1H/13^13C NMR to confirm substituent positions (e.g., methyl at C5 of benzoimidazole, sulfonyl linkage) .
  • Mass spectrometry : HRMS to verify molecular weight (e.g., expected [M+H]+^+ peaks) .

Advanced: How do structural modifications (e.g., sulfonyl group position, azetidine substitution) impact biological activity?

Methodological Answer:
Structure-activity relationship (SAR) studies on analogous compounds reveal:

  • Sulfonyl group : The 3-chlorophenylsulfonyl moiety enhances electrophilic reactivity, potentially improving target binding (e.g., enzyme inhibition) . Substitution at the 3-position versus 4-position on the phenyl ring alters steric hindrance and electronic effects, impacting IC50_{50} values .
  • Azetidine ring : The constrained 3-membered ring increases rigidity, which may improve pharmacokinetic properties compared to linear analogs .
  • Methyl group at C5 : Reduces solubility but stabilizes the benzoimidazole core against metabolic degradation .

Q. Experimental Design :

  • Synthesize analogs with variations in sulfonyl substituents (e.g., nitro, methoxy) and azetidine ring size.
  • Compare bioactivity (e.g., enzyme inhibition assays) and solubility (logP measurements) .

Basic: What spectroscopic techniques are critical for confirming the compound’s structure?

Methodological Answer:

  • 1^1H NMR : Identify aromatic protons (δ 7.0–8.0 ppm for benzoimidazole and chlorophenyl groups), methyl groups (δ ~2.5 ppm), and azetidine protons (δ 3.5–4.5 ppm) .
  • 13^13C NMR : Confirm sulfonyl (C-SO2_2) at ~115–125 ppm and quaternary carbons in the azetidine ring .
  • IR Spectroscopy : Detect sulfonyl S=O stretches at ~1350–1150 cm1^{-1} .
  • X-ray crystallography : Resolve 3D conformation using SHELX software for refinement .

Advanced: How can computational methods predict the compound’s reactivity and binding modes?

Methodological Answer:

  • DFT Calculations : Optimize geometry using B3LYP/6-31G* to assess stability of the sulfonyl-azetidine linkage and HOMO/LUMO profiles for electrophilic/nucleophilic sites .
  • Molecular Docking : Simulate binding to targets (e.g., kinases, GPCRs) using AutoDock Vina. Compare docking scores with analogs to identify key interactions (e.g., sulfonyl group with Arg residues) .
  • MD Simulations : Evaluate conformational stability in aqueous vs. lipid environments (e.g., GROMACS) .

Basic: What are common pitfalls in synthesizing sulfonyl-containing benzoimidazoles, and how can they be mitigated?

Methodological Answer:

  • Side Reactions : Sulfonylation may lead to over-reaction (e.g., disulfone formation). Mitigation: Use stoichiometric control and low temperatures .
  • Purification Challenges : Hydrophobic byproducts can co-elute. Solution: Gradient elution in flash chromatography (hexane:EtOAc → 70:30) .
  • Degradation : Hydrolysis of the sulfonyl group under acidic conditions. Mitigation: Neutral pH during workup .

Advanced: How to resolve contradictions in bioactivity data across similar compounds?

Methodological Answer:

  • Structural Reanalysis : Verify substituent positions via NOESY (e.g., confirm para vs. meta chlorophenyl placement) .
  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine) .
  • Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify outliers .

Basic: What strategies improve solubility for in vitro testing?

Methodological Answer:

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the azetidine nitrogen .
  • Particle Size Reduction : Nano-milling to enhance surface area .

Advanced: How to design a SAR study for optimizing pharmacokinetics?

Methodological Answer:

  • LogD Optimization : Introduce polar groups (e.g., hydroxyl, amine) while monitoring ClogP (target ≤3) .
  • Metabolic Stability : Incubate with liver microsomes; modify labile sites (e.g., replace methyl with trifluoromethyl) .
  • In Vivo PK : Measure AUC and half-life in rodent models after IV/PO administration .

Basic: What are reliable databases for accessing structural analogs?

Methodological Answer:

  • PubChem : Search by substructure (e.g., benzoimidazole + sulfonyl groups) .
  • Reaxys : Filter by reaction type (e.g., sulfonylation) and yield .
  • ChEMBL : Retrieve bioactivity data for lead optimization .

Advanced: How to troubleshoot low yields in the final coupling step?

Methodological Answer:

  • Catalyst Screening : Test Pd(OAc)2_2/XPhos vs. Buchwald-Hartwig conditions for C-N coupling .
  • Temperature Optimization : Increase to 110°C for sluggish reactions .
  • Protecting Groups : Temporarily protect azetidine nitrogen with Boc to prevent side reactions .

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